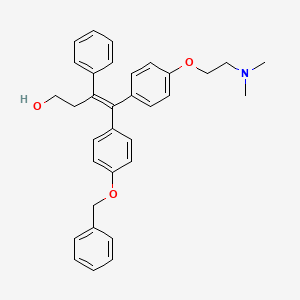

4-Benzyloxybeta-HydroxyTamoxifen

Beschreibung

4-Benzyloxybeta-HydroxyTamoxifen (referred to in this article as the title compound) is a synthetic chalcone analogue with structural and functional similarities to tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT or afimoxifene). The compound features a benzyloxy-substituted phenolic core linked to a butyl ester moiety, which facilitates interactions with estrogen receptor alpha (ERα) .

Eigenschaften

IUPAC Name |

(Z)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenyl-4-(4-phenylmethoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO3/c1-34(2)22-24-36-30-17-13-28(14-18-30)33(32(21-23-35)27-11-7-4-8-12-27)29-15-19-31(20-16-29)37-25-26-9-5-3-6-10-26/h3-20,35H,21-25H2,1-2H3/b33-32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJYCSJIVUKHCL-ULIFNZDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCO)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737633 | |

| Record name | (3Z)-4-[4-(Benzyloxy)phenyl]-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3-phenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176671-78-6 | |

| Record name | (3Z)-4-[4-(Benzyloxy)phenyl]-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3-phenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxybeta-HydroxyTamoxifen typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group of Tamoxifen followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-Benzyloxybeta-HydroxyTamoxifen follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyloxybeta-HydroxyTamoxifen undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like thiols or amines replace the benzyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Substitution: Thiols or amines in the presence of a base like sodium hydride in DMF.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Thiol or amine-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Benzyloxybeta-HydroxyTamoxifen has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its interactions with estrogen receptors and its potential effects on cellular processes.

Medicine: Investigated for its potential use in cancer therapy, particularly in hormone-responsive cancers.

Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the production of other compounds.

Wirkmechanismus

The mechanism of action of 4-Benzyloxybeta-HydroxyTamoxifen involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, altering its conformation and modulating the transcription of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen-dependent cancer cells. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved are primarily related to cell cycle regulation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

The title compound shares a triphenylethylene backbone with tamoxifen and 4-OHT but incorporates a chalcone-derived acryloyl group and a 4-hydroxybutyl benzoate side chain. This structural modification enhances its binding versatility to ERα, as demonstrated by molecular docking studies (Figure 4, Supplementary Material) . Key differences include:

- Tamoxifen: A nonsteroidal antiestrogen with a dimethylaminoethoxy side chain, metabolized in vivo to 4-OHT.

- 4-OHT : The active metabolite of tamoxifen, with a hydroxyl group replacing the methoxy group, increasing ER affinity 100-fold .

Binding Affinity and ER Interactions

Table 1: Comparative Binding and Potency Profiles

*The title compound’s binding pose overlaps with 4-OHT (Figure 5) , implying comparable ER affinity. However, in vitro potency data remain unreported.

Key Findings:

- The title compound exhibits 19 shared interactions with 4-OHT, surpassing tamoxifen’s 18 .

- 4-OHT’s hydroxyl group confers superior ER binding (IC₅₀ ~10⁻⁹ M) compared to tamoxifen (IC₅₀ ~10⁻⁷ M) .

- Structural alignment studies confirm similar ERα binding modes across all three compounds, with the title compound’s chalcone moiety stabilizing hydrophobic interactions .

Cytotoxicity and Therapeutic Implications

At concentrations >10⁻⁶ M, tamoxifen and 4-OHT exhibit nonspecific cytotoxicity in both ER-positive (e.g., MCF7) and ER-negative (e.g., MDA-MB-231) cell lines . However, ER-mediated growth inhibition dominates at lower concentrations:

For the title compound, cytotoxicity data are lacking, but its structural similarity to 4-OHT suggests a favorable therapeutic window if ER specificity is maintained.

Biologische Aktivität

4-Benzyloxybeta-HydroxyTamoxifen (4-BHT) is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This article explores the biological activity of 4-BHT, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Overview of Tamoxifen and Its Derivatives

Tamoxifen is extensively used for its antiestrogenic properties, which inhibit the growth of estrogen-dependent tumors. Its metabolites, particularly 4-hydroxytamoxifen (4-OH-TAM), are more potent than tamoxifen itself and contribute significantly to its therapeutic effects. The introduction of various substituents, such as the benzyloxy group in 4-BHT, aims to enhance its efficacy and reduce side effects associated with tamoxifen therapy.

Target Receptors:

4-BHT primarily acts on estrogen receptors (ERs), competing with estrogen for binding sites. This antagonistic action inhibits estrogen-mediated transcriptional activity in target tissues, particularly breast tissue.

Biochemical Pathways:

The compound may also influence various signaling pathways beyond ER modulation. For instance, it can interact with growth factor receptors and influence apoptosis pathways, potentially enhancing its anticancer effects.

Pharmacokinetics:

4-BHT exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Its molecular structure allows for effective absorption and distribution within the body.

Biological Activity and Research Findings

Research has demonstrated several biological activities of 4-BHT:

- Antitumor Activity: Studies indicate that 4-BHT exhibits significant antiproliferative effects on breast cancer cell lines. In vitro assays have shown that it effectively reduces cell viability in estrogen-dependent cancer cells by inducing apoptosis and inhibiting cell cycle progression.

- Comparison with Tamoxifen: In comparative studies, 4-BHT has been shown to have a more potent effect than tamoxifen and some of its metabolites in certain breast cancer models. This enhanced activity is attributed to its structural modifications that improve receptor binding affinity.

- Case Studies: Clinical investigations involving patients with tamoxifen-resistant breast cancer have suggested that 4-BHT may overcome resistance mechanisms, providing a potential alternative for patients who do not respond to standard tamoxifen therapy.

Data Table: Comparative Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.